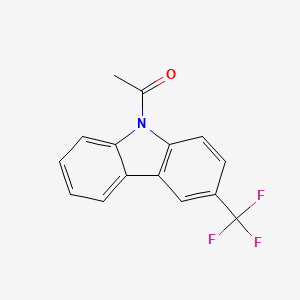![molecular formula C11H16O2 B14115994 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- typically involves the use of cyclooctadiene as a starting material. The process includes several steps:
Cycloaddition Reaction: Cyclooctadiene undergoes a cycloaddition reaction to form the bicyclic structure.
Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- has a wide range of applications in scientific research:
Chemical Biology: Used as a scaffold for the development of molecular probes and bioorthogonal reactions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through its strained-alkyne scaffold, which makes it highly reactive. This reactivity allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). The molecular targets and pathways involved include various biomolecules that can be selectively labeled or modified using this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is unique due to its specific structure and reactivity, which make it highly suitable for bioorthogonal reactions. Its stability and ease of functionalization further enhance its utility in various applications .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl (1R,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/t8-,9+,10? |
Clé InChI |
FAFSGOKBSYIHAD-ULKQDVFKSA-N |
SMILES isomérique |
COC(=O)C1[C@H]2[C@@H]1CCC=CCC2 |
SMILES canonique |
COC(=O)C1C2C1CCC=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

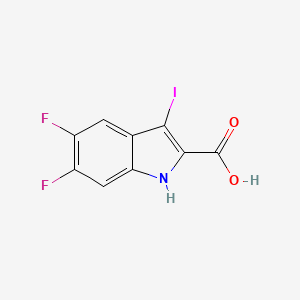
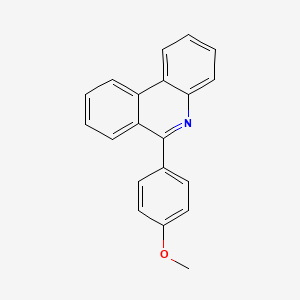
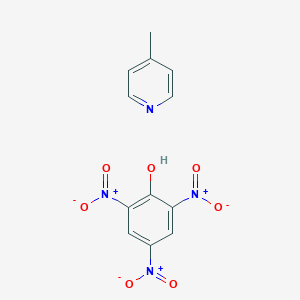
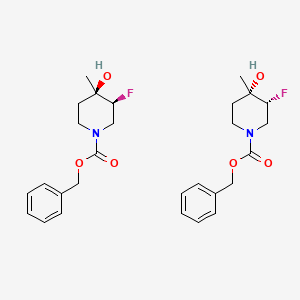
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
